molecular formula C20H22N2O3 B2946273 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide CAS No. 941873-11-6

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B2946273
CAS No.: 941873-11-6
M. Wt: 338.407
InChI Key: QFTGNZWBRKSEGF-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and substitution, to yield the final product . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as sodium chlorite for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of intermediates and final products is typically achieved through recrystallization or slurry methods .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, iron powder for reduction, and various halogenating agents for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol and acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring yields a lactam, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as factor Xa, by binding to their active sites and preventing their normal function . This inhibition can lead to reduced thrombin generation and platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is unique due to its specific structural features, such as the combination of a piperidine ring and a phenoxyacetamide moiety.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-10-11-16(13-18(15)22-12-6-5-9-20(22)24)21-19(23)14-25-17-7-3-2-4-8-17/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTGNZWBRKSEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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